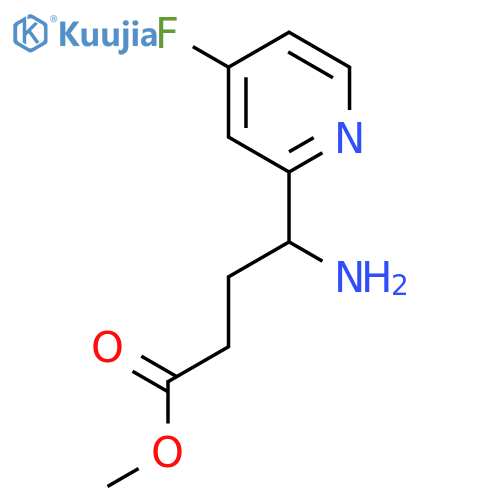

Cas no 2228177-87-3 (methyl 4-amino-4-(4-fluoropyridin-2-yl)butanoate)

methyl 4-amino-4-(4-fluoropyridin-2-yl)butanoate 化学的及び物理的性質

名前と識別子

-

- methyl 4-amino-4-(4-fluoropyridin-2-yl)butanoate

- 2228177-87-3

- EN300-1781991

-

- インチ: 1S/C10H13FN2O2/c1-15-10(14)3-2-8(12)9-6-7(11)4-5-13-9/h4-6,8H,2-3,12H2,1H3

- InChIKey: HAMIPALZWSTALY-UHFFFAOYSA-N

- ほほえんだ: FC1C=CN=C(C=1)C(CCC(=O)OC)N

計算された属性

- せいみつぶんしりょう: 212.09610582g/mol

- どういたいしつりょう: 212.09610582g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 214

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 65.2Ų

methyl 4-amino-4-(4-fluoropyridin-2-yl)butanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1781991-2.5g |

methyl 4-amino-4-(4-fluoropyridin-2-yl)butanoate |

2228177-87-3 | 2.5g |

$3249.0 | 2023-09-20 | ||

| Enamine | EN300-1781991-1.0g |

methyl 4-amino-4-(4-fluoropyridin-2-yl)butanoate |

2228177-87-3 | 1g |

$1658.0 | 2023-06-03 | ||

| Enamine | EN300-1781991-5g |

methyl 4-amino-4-(4-fluoropyridin-2-yl)butanoate |

2228177-87-3 | 5g |

$4806.0 | 2023-09-20 | ||

| Enamine | EN300-1781991-0.5g |

methyl 4-amino-4-(4-fluoropyridin-2-yl)butanoate |

2228177-87-3 | 0.5g |

$1591.0 | 2023-09-20 | ||

| Enamine | EN300-1781991-0.05g |

methyl 4-amino-4-(4-fluoropyridin-2-yl)butanoate |

2228177-87-3 | 0.05g |

$1393.0 | 2023-09-20 | ||

| Enamine | EN300-1781991-1g |

methyl 4-amino-4-(4-fluoropyridin-2-yl)butanoate |

2228177-87-3 | 1g |

$1658.0 | 2023-09-20 | ||

| Enamine | EN300-1781991-0.1g |

methyl 4-amino-4-(4-fluoropyridin-2-yl)butanoate |

2228177-87-3 | 0.1g |

$1459.0 | 2023-09-20 | ||

| Enamine | EN300-1781991-10g |

methyl 4-amino-4-(4-fluoropyridin-2-yl)butanoate |

2228177-87-3 | 10g |

$7128.0 | 2023-09-20 | ||

| Enamine | EN300-1781991-5.0g |

methyl 4-amino-4-(4-fluoropyridin-2-yl)butanoate |

2228177-87-3 | 5g |

$4806.0 | 2023-06-03 | ||

| Enamine | EN300-1781991-0.25g |

methyl 4-amino-4-(4-fluoropyridin-2-yl)butanoate |

2228177-87-3 | 0.25g |

$1525.0 | 2023-09-20 |

methyl 4-amino-4-(4-fluoropyridin-2-yl)butanoate 関連文献

-

Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339

-

Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218

methyl 4-amino-4-(4-fluoropyridin-2-yl)butanoateに関する追加情報

Exploring the Potential of Methyl 4-Amino-4-(4-Fluoropyridin-2-yl)Butanoate (CAS No. 2228177-87-3) in Modern Pharmaceutical Research

In the rapidly evolving field of pharmaceutical chemistry, methyl 4-amino-4-(4-fluoropyridin-2-yl)butanoate (CAS No. 2228177-87-3) has emerged as a compound of significant interest. This molecule, characterized by its unique 4-fluoropyridine moiety and ester functional group, is being investigated for its potential applications in drug discovery and development. Researchers are particularly intrigued by its structural features, which make it a promising candidate for modulating biological targets.

The growing demand for novel small molecule therapeutics has put compounds like methyl 4-amino-4-(4-fluoropyridin-2-yl)butanoate in the spotlight. With increasing searches for "fluoropyridine derivatives in medicine" and "amino ester compounds in drug design," this molecule aligns perfectly with current trends in medicinal chemistry. Its fluorinated pyridine core is especially noteworthy, as fluorination strategies have become a hot topic in improving drug-like properties.

From a synthetic chemistry perspective, CAS 2228177-87-3 offers interesting possibilities. The presence of both amino and ester functional groups provides multiple handles for further chemical modifications, making it a valuable building block in organic synthesis. Recent publications have highlighted its potential in creating targeted kinase inhibitors, a class of compounds that continues to dominate cancer research discussions.

The pharmaceutical industry's focus on precision medicine and personalized therapeutics has increased interest in molecules that can serve as versatile intermediates. Methyl 4-amino-4-(4-fluoropyridin-2-yl)butanoate fits this need perfectly, with its balanced physicochemical properties and potential for creating bioisosteres of existing drugs. This aligns with frequent search queries about "improving drug bioavailability" and "enhancing metabolic stability."

Recent advances in AI-assisted drug discovery have brought renewed attention to compounds like 2228177-87-3. Machine learning models trained on chemical databases often highlight fluorinated compounds as having desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This explains the growing number of searches for "fluorine in drug design" and "computational chemistry predictions."

In the context of green chemistry initiatives, researchers are exploring more sustainable synthetic routes to methyl 4-amino-4-(4-fluoropyridin-2-yl)butanoate. This responds to increasing concerns about "environmentally friendly synthesis" and "reducing pharmaceutical waste," topics that frequently appear in scientific literature and conference discussions.

The compound's potential extends beyond traditional small molecule drugs. With rising interest in "proteolysis targeting chimeras (PROTACs)" and "molecular glues," 4-fluoropyridine derivatives like 2228177-87-3 are being evaluated as potential linkers or binding elements in these innovative therapeutic modalities.

Quality control and analytical characterization of methyl 4-amino-4-(4-fluoropyridin-2-yl)butanoate remain crucial areas of investigation. Modern techniques such as LC-MS and NMR spectroscopy are essential for ensuring the compound's purity and stability, addressing common concerns about "pharmaceutical impurity profiling" and "analytical method development."

As the scientific community continues to explore CAS 2228177-87-3, its potential applications in addressing drug resistance challenges are particularly exciting. The fluoropyridine scaffold has shown promise in overcoming resistance mechanisms, a topic that generates significant search traffic under terms like "combating antimicrobial resistance" and "next-generation antibiotics."

The future of methyl 4-amino-4-(4-fluoropyridin-2-yl)butanoate research appears bright, with potential applications spanning from central nervous system disorders to inflammatory diseases. Its development trajectory mirrors the pharmaceutical industry's broader shift toward targeted therapies and mechanism-based drug design, concepts that dominate current scientific discourse and search trends.

2228177-87-3 (methyl 4-amino-4-(4-fluoropyridin-2-yl)butanoate) 関連製品

- 1490365-07-5(3-(quinolin-2-yl)methylazetidin-3-ol)

- 2229459-02-1(3-methyl-2-(prop-2-yn-1-yl)pyridine)

- 1805283-95-7(3-(Chloromethyl)-6-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carbonyl chloride)

- 1600375-81-2(2-(1-ethyl-1H-pyrazol-5-yl)cyclopropan-1-amine)

- 2229102-26-3(tert-butyl N-3-(4-amino-1-methyl-1H-pyrazol-5-yl)-4-methoxyphenylcarbamate)

- 2877657-23-1(2-methyl-4-(4-methylpiperazin-1-yl)-6-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrimidine)

- 871114-98-6(tert-butyl N-(non-8-en-1-yl)carbamate)

- 6810-26-0(N-Hydroxy-4-aminobiphenyl)

- 6324-11-4(2-(2-Hydroxyphenoxy)acetic Acid)

- 79714-14-0(2-[(propan-2-yl)amino]-3,4-dihydroquinazolin-4-one)